1-(2-iodoethenyl)pyrrolidin-2-one
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Overview
Description
1-(2-Iodoethenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C6H8INO It is a derivative of pyrrolidin-2-one, featuring an iodoethenyl group attached to the nitrogen atom of the pyrrolidinone ring
Preparation Methods
The synthesis of 1-(2-iodoethenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions can be tuned to selectively produce either pyrrolidin-2-ones or 3-iodopyrroles by using specific oxidants and additives .
Chemical Reactions Analysis
1-(2-Iodoethenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the iodoethenyl group to other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(2-Iodoethenyl)pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-iodoethenyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active intermediates that interact with biological molecules. The specific pathways and targets depend on the nature of the derivatives formed and their intended applications.
Comparison with Similar Compounds
1-(2-Iodoethenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound, which lacks the iodoethenyl group, has different reactivity and applications.
3-Iodopyrroles: These compounds share the iodo group but differ in their structural framework and reactivity.
Pyrrolizines and Pyrrolidine-2,5-diones: These derivatives have distinct biological profiles and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the versatility it offers in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-[(E)-2-iodoethenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8INO/c7-3-5-8-4-1-2-6(8)9/h3,5H,1-2,4H2/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZHARZRINKLMR-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C=CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)/C=C/I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040743-30-3 |
Source
|
Record name | 1-[(E)-2-iodoethenyl]pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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